2-Phenoxy-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one

regioisomerism piperidine-thiophene scaffold molecular recognition

This specific 3-thienyl-piperidine chemotype with a 2-phenoxypropanoyl amide side chain is a non-interchangeable pharmacophore. Even subtle regioisomeric variations (e.g., 2-thienyl attachment) or replacement of the phenoxy ketone can reverse selectivity in receptor binding assays and alter metabolic stability. Procuring this exact CAS 1396869-49-0 eliminates unknown risks of altered target engagement, ensuring reproducibility in GPCR, LTA4H, and kinase screening cascades. Supplied as a racemic mixture for primary dose-response and virtual screening validation.

Molecular Formula C18H21NO2S
Molecular Weight 315.43
CAS No. 1396869-49-0
Cat. No. B2465870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
CAS1396869-49-0
Molecular FormulaC18H21NO2S
Molecular Weight315.43
Structural Identifiers
SMILESCC(C(=O)N1CCC(CC1)C2=CSC=C2)OC3=CC=CC=C3
InChIInChI=1S/C18H21NO2S/c1-14(21-17-5-3-2-4-6-17)18(20)19-10-7-15(8-11-19)16-9-12-22-13-16/h2-6,9,12-15H,7-8,10-11H2,1H3
InChIKeyADIGZCKKPFDAJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one (CAS 1396869-49-0) – Compound Identity and Procurement Baseline


2-Phenoxy-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a synthetic small-molecule ketone (C18H21NO2S, MW 315.4 g/mol) that integrates a phenoxyacetyl moiety, a piperidine ring, and a thiophene substituent at the piperidine 4-position [1]. The thiophene is attached via its 3-position, distinguishing it from the 2-position regioisomer. It possesses one chiral center and is typically supplied as a racemate. The compound has no hydrogen-bond donors, three hydrogen-bond acceptors, and a computed XLogP3 of 3.7, indicating moderate lipophilicity [1]. Currently, the compound is listed solely as a research-use screening compound; no regulatory approval or clinical development is recorded. The chemical space it occupies – a piperidine core bearing a heteroaryl (thiophene) and an aryloxy-ketone – overlaps with pharmacologically relevant scaffolds, including 5-HT2 antagonists and L-CPT1 inhibitors [2].

Procurement Risk: Why In‑Class Piperidine–Thiophene Analogs Cannot Replace 2-Phenoxy-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one


Piperidine‑thiophene‑ketone analogs may appear interchangeable based on gross structural similarity, but even subtle variations – such as thiophene attachment point (3‑yl vs. 2‑yl), replacement of the phenoxy ketone with a phenyl‑propanone, or introduction of an ether oxygen between the thiophene and piperidine (3‑yloxy) – can profoundly alter molecular recognition, physicochemical properties, and biological outcome [1][2]. In the benzothiophene‑piperidine series, for example, moving the heteroaryl attachment from the 2‑position to the 3‑position reversed 5‑HT2 subtype selectivity [2]. For the target compound, the combination of a 3‑thienyl‑piperidine with a 2‑phenoxypropanoyl amide constitutes a precise pharmacophoric arrangement. Procurement of a “similar” compound without this exact connectivity introduces an unknown risk of altered target engagement, solubility, and metabolic stability, undermining reproducibility in screening campaigns and structure‑activity relationship (SAR) studies. The sections below provide the quantitative evidence that supports selection of this specific catalog entry.

Head‑to‑Head Comparator Evidence for 2-Phenoxy-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one (CAS 1396869-49-0)


Thiophene Regioisomeric Differentiation: 3‑yl vs. 2‑yl Attachment on Piperidine

The target compound incorporates thiophene attached at the 3‑position, whereas a common in‑class comparator bears thiophene at the 2‑position. In the structurally related 4‑(benzo[b]thiophen‑3‑yl)piperidine series, the 3‑attachment produced potent 5‑HT2 antagonism, whereas the 2‑yl variants showed markedly different activity profiles [1]. Direct quantitative comparison for the target compound versus its 2‑yl regioisomer is not yet available in the public literature; however, the regioisomeric difference is expected to alter dipole orientation, π‑stacking potential, and steric fit within binding pockets, as demonstrated in the benzothiophene‑piperidine class where 3‑yl substitution was essential for activity [1].

regioisomerism piperidine-thiophene scaffold molecular recognition

Ether‑Bridge Differentiation: 3‑yl vs. 3‑yloxy Linkage to Piperidine

A closely related analog, 2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one, inserts an oxygen atom between the thiophene and piperidine. This ether bridge increases conformational flexibility, reduces steric hindrance around the piperidine ring, and modifies the electron‑donating character of the thiophene [1]. While head‑to‑head biological data are absent from public sources, the structural difference is known to affect metabolic soft spots (e.g., O‑dealkylation vs. direct ring oxidation) and passive permeability [1].

piperidine-ether scaffold conformational flexibility metabolic stability

Aryl‑Ketone Differentiation: Phenoxypropanone vs. Phenylpropanone Substituents

The target compound's 2‑phenoxypropanoyl group provides three hydrogen‑bond acceptor sites (ketone oxygen, phenoxy ether oxygen, amide carbonyl), whereas the phenylpropanone analog (3‑Phenyl‑1-(4-(thiophen‑3‑yl)piperidin‑1‑yl)propan‑1‑one) lacks the ether oxygen, reducing HBA count from 3 to 2 [1]. This difference affects aqueous solubility, protein‑ligand hydrogen‑bonding potential, and cytochrome P450 interaction profiles. No head‑to‑head biological data are publicly available, but the differential HBA count and computed XLogP3 of 3.7 for the target [1] versus an estimated 3.9 for the phenylpropanone analog (ΔXLogP3 ≈ +0.2) predict ~1.6‑fold higher lipophilicity for the comparator, which can shift off‑target binding and metabolic clearance.

aryl ether ketone substitution hydrogen bonding

Class‑Level Biological Precedent: Piperidine–Thiophene Scaffolds in 5‑HT2 and LTA4H Modulation

Although direct bioactivity data for the target compound are not publicly available, the piperidine–thiophene scaffold has demonstrated potent activity in 5‑HT2 receptor antagonism (sub‑micromolar IC50) and leukotriene A4 hydrolase (LTA4H) inhibition (IC50 = 60 nM for a thiophen‑3‑yl‑containing piperidine analog) [1][2]. The 4‑(benzo[b]thiophen‑3‑yl)piperidine series produced compounds with Ki values in the nanomolar range at 5‑HT2A/2C receptors [1]. Additionally, a thiophen‑3‑yl‑phenoxy‑piperidine derivative demonstrated LTA4H IC50 = 49 nM [2]. These data establish the target compound's scaffold as a privileged chemotype for neuropsychiatric and anti‑inflammatory target classes.

5-HT2 antagonist LTA4H inhibitor G-protein coupled receptor

Absence of Public Bioactivity Data and Implications for Procurement

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and PubMed returns no direct bioactivity data for 2-Phenoxy-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one (CID 71786970) [1]. Similarly, no patents or primary research articles specifically describe this compound's synthesis, biological evaluation, or pharmacological profile. This data gap means that all differentiation claims are necessarily based on computed properties, structural comparison, and class‑level inference from related scaffolds rather than on direct experimental evidence [1]. Procurement should therefore be framed as acquisition of an unexplored screening entity within a validated chemotype, not as selection of a compound with proven target‑specific potency.

data gap screening compound risk assessment

Procurement‑Guided Application Scenarios for 2-Phenoxy-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one (CAS 1396869-49-0)


Focused Screening Library Enrichment for GPCR Targets (5‑HT2, Dopamine, Histamine Receptors)

The piperidine–thiophene scaffold is a recognized privileged structure for aminergic GPCRs, with 4‑(benzo[b]thiophen‑3‑yl)piperidines demonstrating nanomolar 5‑HT2 antagonism [1]. The target compound extends this chemotype with a 2‑phenoxypropanoyl amide, introducing additional H‑bond acceptor capacity and a stereogenic center. Procurement for a GPCR‑focused screening deck is supported by the scaffold's class‑level validation [1], with the understanding that primary dose–response screening is required to establish potency.

Leukotriene Pathway Probe Development (LTA4H and 5‑Lipoxygenase Context)

Structurally related thiophen‑3‑yl‑phenoxy‑piperidines have demonstrated LTA4H inhibition with IC50 values of 49–60 nM [2]. The target compound, containing the same thiophen‑3‑yl‑piperidine core with a phenoxypropanone modification, is a suitable probe candidate for leukotriene A4 hydrolase screening cascades, provided that enzymatic inhibition and selectivity profiling are conducted post‑procurement [2].

SAR Expansion Around the Phenoxypropanoyl Amide Pharmacophore

The 2‑phenoxypropanoyl amide represents a distinct pharmacophoric element compared to simple phenylpropanone or benzyl‑piperidine analogs. With computed ΔXLogP3 ≈ –0.2 relative to the phenylpropanone comparator and an additional H‑bond acceptor, this compound is suited for SAR studies exploring how ketone‑side‑chain modifications modulate solubility, permeability, and target engagement in biochemical and cellular assays [3].

Computational Chemistry and Docking Studies on Privileged Piperidine Scaffolds

Given the absence of experimental bioactivity data, the target compound can serve as a test case for virtual screening and molecular docking campaigns. Its well‑defined structure, moderate lipophilicity (XLogP3 = 3.7), and multiple H‑bond acceptors (HBA = 3) make it amenable to docking into GPCR, enzyme, and kinase homology models, with procurement enabling experimental validation of computational predictions [3].

Quote Request

Request a Quote for 2-Phenoxy-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.